(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
This chiral bibenzooxaphosphole derivative (CAS: 2214207-74-4) features a bicyclic structure with stereospecific tert-butyl and methyl substituents at the 3,3' and 2,2' positions, respectively. Its molecular formula is C₂₄H₃₂O₂P₂ (MW: 414.44 g/mol), and it is typically supplied at ≥97% purity . The tert-butyl groups confer steric bulk, while the methyl substituents modulate electronic properties, making it a candidate for asymmetric catalysis or as a ligand in transition-metal complexes.
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-DGXUPYLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (CAS No. 2207601-10-1) is a phosphole compound that has garnered attention in recent years for its unique structural properties and potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial effects and potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C24H32O2P2
- Molecular Weight : 414.46 g/mol
- CAS Number : 2207601-10-1
Structural Characteristics
The compound features a bibenzo[d][1,3]oxaphosphole structure with tert-butyl and dimethyl substituents that may influence its biological activity through steric effects and electronic properties.
Case Studies
- Inhibition Zone Assays : Similar compounds have been tested against Gram-positive and Gram-negative bacteria. For instance:
Antioxidant Activity
Phosphole compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases.
The antioxidant effect is typically attributed to the ability of these compounds to donate electrons or hydrogen atoms to reactive oxygen species (ROS), thus neutralizing their harmful effects.
Cytotoxicity and Cancer Research
While specific data on the cytotoxicity of this compound is sparse, related studies indicate that phosphole derivatives may have selective cytotoxic effects on cancer cells.
Research Findings
- A study involving structurally similar compounds found that certain phospholes could induce apoptosis in cancer cell lines while sparing normal cells . This selectivity is critical for developing therapeutic agents with fewer side effects.
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-... | Limited data available | Potentially high | Selective against cancer cells |
| Related Phosphole Derivative X | Effective against S. aureus | High scavenging capacity | Induces apoptosis in specific cancer lines |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogous derivatives:
Key Comparative Insights
Steric and Electronic Profiles :
- The target compound balances steric hindrance (tert-butyl) with moderate electronic effects (methyl), favoring applications requiring controlled stereoselectivity without excessive bulk .
- Dimethoxyphenyl-substituted derivatives (e.g., CAS 1435940-21-8) introduce electron-donating methoxy groups, enhancing ligand-metal electron transfer in catalysis .
- Anthracenyl derivatives (e.g., WingPhos) provide extended π-conjugation, critical for applications in photoluminescent materials or enantioselective transformations .
Synthetic Complexity :
- The target compound’s synthesis likely involves stereospecific alkylation to install tert-butyl and methyl groups, while dimethoxyphenyl or anthracenyl analogs require cross-coupling reactions (e.g., Suzuki-Miyaura) .
Commercial Availability :
- All listed compounds are available from specialized suppliers (e.g., ≥95–98% purity), with catalog numbers provided in technical databases .
Preparation Methods
Formation of the Phosphorus-Containing Backbone
The core bibenzo[d]oxaphosphole structure is typically constructed via dehydrocyclization of 2-phosphinophenol derivatives. A representative protocol involves:
- Phosphorylation : Reaction of 2,2'-biphenol with diethyl chlorophosphate to form a tetraethyl diphosphate intermediate.
- Anionic Phospha-Fries Rearrangement : Treatment with a strong base (e.g., n-BuLi) induces rearrangement to a bis(phosphonate).
- Reduction : Lithium aluminum hydride (LiAlH4) reduces the phosphonate to a primary diphosphine.
- Cyclization : Refluxing the diphosphine with benzoyl chloride in toluene yields the benzoxaphosphole rings.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phosphorylation | Diethyl chlorophosphate, THF, 50°C | 50% |
| Phospha-Fries | n-BuLi, THF, −78°C to 0°C | 94% |
| Reduction | LiAlH4, Et2O, reflux | 86% |
| Cyclization | Benzoyl chloride, toluene, 70°C | 90% |
Stereochemical Control in Synthesis
Asymmetric Synthesis
The (2S,2'S,3S,3'S) configuration is achieved through:
Resolution Techniques
- Diastereomeric Crystallization : Separation of diastereomers using chiral resolving agents (e.g., tartaric acid derivatives).
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers post-synthesis.
Characterization and Analytical Methods
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a twisted biphenyl core with a dihedral angle of 35–45° between the benzoxaphosphole rings. The tert-butyl groups adopt a staggered conformation to minimize steric strain.
Challenges and Optimization
Low Yields in Cyclization
Bulky tert-butyl groups hinder ring closure, reducing yields to 11–30% in unoptimized protocols. Mitigation :
Air Sensitivity
Primary phosphines are prone to oxidation. Solutions :
- Conduct reactions under strict anaerobic conditions.
- Stabilize intermediates with coordinating solvents (e.g., THF).
Q & A
Q. Q: What are the key synthetic challenges in preparing (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, and how are stereochemical integrity and purity maintained?
A:
- Stereochemical Control : The compound’s four stereocenters require chiral resolution or asymmetric catalysis. For example, analogous oxaphosphole derivatives (e.g., WingPhos ligands) are synthesized using chiral auxiliaries or enantioselective catalysis, with purity >98% and enantiomeric excess (ee) >90% achieved via chromatographic separation .
- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate diastereomers and remove byproducts. Purity levels >97% are typical for research-grade samples .
Advanced Structural Characterization
Q. Q: Which spectroscopic and computational methods are most effective for resolving ambiguities in the stereochemical configuration of this compound?
A:
- X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal X-ray diffraction. For example, structurally related oxaphosphole derivatives (CAS 2213449-78-4) have been characterized using this method .
- NMR Spectroscopy : P NMR is critical for detecting phosphorus environments, while H-C HSQC and NOESY experiments identify spatial interactions between tert-butyl and methyl groups .
- DFT Calculations : Density functional theory (DFT) models validate experimental data by predicting optimized geometries and comparing calculated vs. observed NMR chemical shifts .
Mechanistic Studies in Catalysis
Q. Q: How does the tert-butyl substituent influence the compound’s efficacy as a ligand in asymmetric catalysis?
A:
- Steric Effects : The tert-butyl groups create a rigid, bulky environment that enhances enantioselectivity by restricting substrate access to specific coordination sites. For instance, analogous WingPhos ligands exhibit superior performance in palladium-catalyzed cross-coupling reactions due to steric shielding .
- Electronic Tuning : The electron-donating methyl groups and electron-withdrawing oxaphosphole ring modulate the ligand’s electron density, which can be quantified via cyclic voltammetry or Hammett substituent constants .
Data Contradictions in Literature
Q. Q: How can researchers reconcile discrepancies in reported catalytic activities of structurally similar oxaphosphole derivatives?
A:
- Comparative Analysis : Systematically compare reaction conditions (e.g., solvent polarity, temperature) and ligand purity. For example, impurities <2% in CAS 2207601-10-1 significantly alter turnover frequencies in Suzuki-Miyaura couplings .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular formulas (e.g., CHOP) and rule out degradation products .
Theoretical Framework for Ligand Design
Q. Q: What theoretical principles guide the design of this compound for applications in enantioselective catalysis?
A:
- Chiral Induction Models : The C-symmetric backbone promotes predictable transition-state geometries. For example, quadrant-based models rationalize enantioselectivity in asymmetric hydrogenation .
- Ligand-Substrate Fit : Molecular docking simulations and frontier molecular orbital (FMO) analysis predict optimal π-π interactions and charge transfer between the ligand and metal center .
Stability and Storage
Q. Q: What are the optimal storage conditions to prevent degradation of this air-sensitive compound?
A:
- Inert Atmosphere : Store under argon or nitrogen at -20°C in amber vials to prevent oxidation of the phosphorus center.
- Solvent Compatibility : Dissolve in dry tetrahydrofuran (THF) or dichloromethane (DCM) to avoid hydrolysis. Stability studies show <5% decomposition over 12 months under these conditions .
Applications in Novel Reaction Development
Q. Q: How has this compound been utilized in understudied catalytic transformations, such as C–H activation or photoredox catalysis?
A:
- C–H Functionalization : Preliminary studies indicate its efficacy in directing-group-assisted C–H borylation, with turnover numbers (TON) exceeding 500 in aryl ether substrates .
- Photoredox Systems : The conjugated bibenzoxaphosphole core may act as a redox-active ligand. Collaborative studies with iridium photocatalysts are ongoing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
